molecular formula C7H10F3N B14803726 Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)-

Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)-

Cat. No.: B14803726
M. Wt: 165.16 g/mol
InChI Key: HOYONCOQYXZYIQ-UHFFFAOYSA-N
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Description

Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms. The presence of a trifluoromethyl group and a methyl group on the ring enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pentanediamine with an organic solvent solution, followed by heating, can yield the desired tetrahydropyridine derivative . Another method involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under blue LED irradiation, followed by condensation with ammonium acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives like piperidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce piperidine derivatives.

Scientific Research Applications

Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a methyl group on the pyridine ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C7H10F3N/c1-5-4-6(2-3-11-5)7(8,9)10/h4-5,11H,2-3H2,1H3

InChI Key

HOYONCOQYXZYIQ-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(CCN1)C(F)(F)F

Origin of Product

United States

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